(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly as antiviral and anticancer agents. The unique structure of this compound allows it to interfere with nucleic acid synthesis, making it a valuable tool in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Glycosylation: The attachment of the oxolan-3-ol moiety is carried out through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form dechlorinated or dehydroxylated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols under basic or neutral conditions.
Major Products:
Oxidation Products: Aldehyde or carboxylic acid derivatives.
Reduction Products: Dechlorinated or dehydroxylated derivatives.
Substitution Products: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the termination of DNA or RNA synthesis. This compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and preventing the replication of viral or cancerous cells.
Comparison with Similar Compounds
- (2R,3S,5R)-5-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- (2R,3S,5R)-5-(4-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- (2R,3S,5R)-5-(4-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Uniqueness: The presence of the chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine ring imparts unique chemical properties to the compound, such as increased stability and reactivity compared to its halogenated analogs. This makes it particularly effective in its biological applications.
Properties
Molecular Formula |
C11H12ClN3O3 |
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Molecular Weight |
269.68 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7-,8+,9+/m0/s1 |
InChI Key |
FHODFBMHXPTGHP-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
Origin of Product |
United States |
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